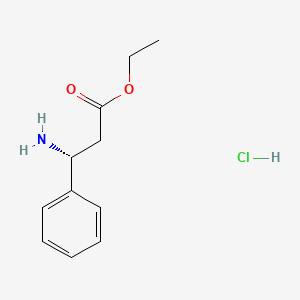

(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride

Descripción general

Descripción

“®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride” is a type of ester. Esters are widespread in nature and are often associated with pleasant-smelling liquids, responsible for the fragrant odors of fruits and flowers . They are also present in animal fats and in many biologically important molecules .

Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane .Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group adjacent to an ether group . The part of the molecule derived from the carboxylic acid has three carbon atoms. It is called propionate (common) or propanoate (IUPAC) .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Aplicaciones Científicas De Investigación

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis methods have been developed for producing optically pure compounds, such as (S)-3-hydroxy-3-phenylpropanoic acid, which is a precursor to antidepressant drugs. These methods involve the use of biocatalysts like Porcine pancreas lipase for the resolution of racemic substrates, demonstrating the utility of (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride in the synthesis of pharmacologically relevant molecules without focusing on their drug use or dosage (Zhao et al., 2014).

Enzyme-Catalyzed Synthesis

Enzymatic procedures have been developed for the efficient synthesis of highly enantiomerically enriched compounds starting from racemic substrates. This highlights the application of this compound in creating chiral building blocks for further chemical transformations, showcasing its role in advancing asymmetric synthesis technologies (Brem et al., 2009).

Preparation of Optically Active Compounds

Research on the preparation of optically active compounds via optical resolutions and preferential crystallization indicates the importance of this compound in obtaining chiral compounds with high optical purity. These methodologies are crucial for the development of enantioselective syntheses, which are fundamental in creating substances for research and industrial applications (Shiraiwa et al., 2007).

Biocatalytic Routes to Chiral Precursors

Biocatalytic routes utilizing commercial lipases have been employed for the synthesis of precursors to β-substituted-γ-amino acids, demonstrating the versatility of this compound in enantioselective synthesis. This approach offers an efficient and practical method for preparing a wide range of optically active compounds, highlighting the role of this compound in the field of biocatalysis (Mukherjee & Martínez, 2011).

Covalently Immobilized Lipases in Enzymatic Resolutions

The use of covalently immobilized lipases for the enzymatic resolution of racemic mixtures further illustrates the application of this compound in stereoselective catalysis. This technique allows for the selective hydrolysis of ester compounds, showcasing the compound's utility in the preparation of enantiomerically pure substances for various scientific purposes (Nagy et al., 2017).

Mecanismo De Acción

The mechanism of ester reduction is similar to that of acid chloride reduction in that a hydride ion first adds to the carbonyl group, followed by elimination of alkoxide ion to yield an aldehyde . When ethyl propanoate labeled with 18 O in the ether-like oxygen is hydrolyzed in aqueous NaOH, the 18 O label shows up exclusively in the ethanol product .

Safety and Hazards

Direcciones Futuras

Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . The use of trimethylchlorosilane (TMSCl) with methanol at room temperature is an efficient reagent for esterification of amino acids of all classes . This method is advantageous due to its easy operation, mild reaction conditions, simple workup, and good to excellent yields .

Propiedades

IUPAC Name |

ethyl (3R)-3-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSZQDTVNRNXKB-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide](/img/structure/B2578199.png)

![4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide](/img/structure/B2578205.png)

![5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2578206.png)

![N-(2-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578207.png)

![2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2578208.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B2578211.png)

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B2578212.png)